Benzenamine, 4-methoxy-N-methylene-
Description
Significance of Imine Chemistry in Modern Organic Synthesis and Materials Science
Imines, or Schiff bases, are a class of organic compounds containing a carbon-nitrogen double bond. fiveable.memasterorganicchemistry.com Their importance in modern organic synthesis is multifaceted. The reversible formation of imines from amines and carbonyl compounds is a fundamental reaction, often utilized to protect these functional groups or to direct subsequent reactions. nih.gov The electrophilic carbon and nucleophilic nitrogen of the imine bond allow for a diverse range of transformations, including reductions to form amines, additions of various nucleophiles, and participation in cycloaddition reactions. nih.gov This reactivity is harnessed in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products. rsc.orgrsc.org
In materials science, the imine linkage is prized for its dynamic covalent nature. This allows for the "proof-reading" and self-healing of polymeric structures, leading to the formation of highly ordered and crystalline materials known as Covalent Organic Frameworks (COFs). nih.govrsc.orgresearchgate.net These porous materials exhibit exceptional stability and have tailored applications in gas storage, catalysis, and optoelectronics. nih.govrsc.org
Academic Context and Research Focus on 4-Methoxyphenyl (B3050149) Imine Frameworks
The 4-methoxyphenyl imine framework, a key feature of N-(4-Methoxyphenyl)methanimine, is of particular interest to researchers. The electron-donating 4-methoxy group significantly influences the electronic properties of the imine bond, enhancing its reactivity and stability. Research in this area often explores how this electronic modulation can be exploited in the design of novel catalysts, functional materials, and biologically active molecules. Studies frequently involve the synthesis of various derivatives to probe structure-activity relationships and to fine-tune the material's properties for specific applications. mdpi.com
Overview of Key Research Domains for N-(4-Methoxyphenyl)methanimine
The research landscape for N-(4-Methoxyphenyl)methanimine and its derivatives is broad, encompassing several key domains:
Synthetic Methodology: A primary focus is the development of efficient and environmentally friendly methods for the synthesis of imines. This includes the exploration of various catalysts, such as transition metals and green catalysts like lemon juice, and reaction conditions to improve yields and reduce waste. rsc.org
Intermediate in Complex Synthesis: The compound and its analogues serve as crucial intermediates in the synthesis of more complex molecules, such as β-lactams, which are core structures in many antibiotic drugs.
Materials Science: The 4-methoxyphenyl imine linkage is a popular component in the construction of Covalent Organic Frameworks (COFs). nih.gov The methoxy (B1213986) group can enhance the photocatalytic performance and stability of these materials. nih.gov
Catalysis: Schiff base complexes with metal ions are widely studied for their catalytic activity in a variety of organic transformations. The 4-methoxyphenyl group can influence the catalytic efficiency of these complexes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNNFPNBWAEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451150 | |
| Record name | Benzenamine, 4-methoxy-N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32328-80-6 | |
| Record name | Benzenamine, 4-methoxy-N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Methoxyphenyl Methanimine and Its Derivatives
Classical Condensation Reactions in Imine Synthesis
The most traditional and widely employed method for the synthesis of imines is the condensation reaction between a primary amine and an aldehyde or ketone. chemistryviews.org This approach remains a fundamental tool for the formation of the carbon-nitrogen double bond characteristic of imines.
Formation of N-(4-Methoxyphenyl)methanimine from 4-Methoxyaniline and Formaldehyde (B43269)
The direct condensation of 4-methoxyaniline with formaldehyde serves as the most straightforward route to N-(4-methoxyphenyl)methanimine. This reaction typically involves mixing the two reactants, often in a suitable solvent, and allowing the reaction to proceed to form the desired imine and a water molecule as a byproduct. While conceptually simple, the reactivity of formaldehyde and the potential for polymerization or side reactions necessitate careful control over the reaction conditions.
In a related context, substituted benzaldehydes are frequently used in condensation reactions with p-anisidine (B42471) (4-methoxyaniline) to produce a variety of N-(4-methoxyphenyl)imine derivatives. For instance, the reaction of p-anisidine with the corresponding halogenated benzaldehydes is a common step in the synthesis of precursors for more complex molecules. mdpi.com Similarly, 4-(dimethylamino)benzaldehyde (B131446) has been reacted with p-anisidine in refluxing methanol (B129727) to form the corresponding Schiff base, which is then subsequently reduced. mdpi.com
Optimization of Reaction Conditions and Solvent Effects
The efficiency of imine formation via condensation is highly dependent on the reaction conditions, with the choice of solvent playing a critical role. The primary function of the solvent is to bring the reactants into a homogeneous phase and, in many cases, to facilitate the removal of the water byproduct to drive the reaction equilibrium towards the product side.
Toluene is often a preferred solvent as it can form an azeotrope with the water generated during the reaction, allowing for its removal by distillation and leading to a more complete conversion of the reactants. researchgate.net Other solvents, such as methanol, are also commonly used, particularly when the subsequent reaction step, like a reduction, is compatible with the solvent. mdpi.com
The optimization of reaction conditions extends beyond solvent choice to include factors such as temperature, reaction time, and the use of catalysts. For example, refluxing the reaction mixture is a common practice to increase the reaction rate. mdpi.com The impact of different solvents on reaction kinetics and green chemistry metrics is an area of active research, with tools available to predict solvent effects and guide the selection of more environmentally benign options. nih.gov For instance, while dimethyl sulfoxide (B87167) (DMSO) can lead to fast reaction rates, its environmental and safety profile has led to the exploration of greener alternatives. nih.gov
Table 1: Solvent Effects on Imine Synthesis (Illustrative)
| Solvent | Relative Rate | Greenness Classification | Key Considerations |
| Toluene | Moderate | Problematic | Azeotropic removal of water. |
| Methanol | Moderate | Recommended | Good for subsequent reduction steps. |
| Dimethyl Sulfoxide (DMSO) | High | Problematic | High reaction rates, but safety concerns. |
| Water | Varies | Recommended | Environmentally benign, but may require specific catalysts or conditions. nih.gov |
| Solvent-free | Varies | Highly Recommended | Mechanochemical methods offer a green alternative. nih.govmdpi.com |
This table is illustrative and the specific performance of a solvent will depend on the reactants and other reaction conditions.
Advanced Synthetic Approaches to 4-Methoxyphenyl (B3050149) Imine Derivatives
Beyond classical condensation, a range of advanced synthetic methods have been developed to provide greater efficiency, selectivity, and access to a broader scope of imine derivatives.
Metal-Catalyzed Synthetic Routes (e.g., Suzuki Cross-Coupling on Precursors, Oxidative Deformylation)
Metal-catalyzed reactions offer powerful tools for the synthesis of complex imine derivatives. The Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process, is particularly valuable for creating carbon-carbon bonds. organic-chemistry.org This method has been successfully applied to the synthesis of N-(4-methoxyphenyl)imine derivatives by coupling halo-imine precursors with boronic acids. For example, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine and its iodo-analogue have been coupled with 4-(trifluoromethyl)phenylboronic acid using a palladium catalyst to yield the corresponding biphenyl-substituted imine in high yields. mdpi.com Imine-palladacycles have also been synthesized and utilized as catalysts for Suzuki-Miyaura coupling reactions in aqueous media. nih.govnih.govacs.org
Another innovative metal-catalyzed approach is oxidative deformylation . A novel method utilizes quinone catalysis for the synthesis of imines from 1,2-amino alcohols. beilstein-journals.orgnih.govbeilstein-journals.orgsemanticscholar.org This organocatalytic approach enables the oxidative C-C bond cleavage under aerobic conditions, providing a versatile route to N-protected imine products from readily available amino alcohols. chemistryviews.orgbeilstein-journals.orgsemanticscholar.org For instance, a general procedure involves reacting a 1,2-amino alcohol with p-anisidine in the presence of a quinone catalyst like 2,6-di-tert-butyl-1,4-benzoquinone in ethanol (B145695) at elevated temperatures. beilstein-journals.org
Mechanochemical Synthesis of Imine Compounds
Mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.govmdpi.com This solvent-free method often involves the simple grinding of reactants at room temperature, leading to significantly reduced reaction times and waste generation. nih.govmdpi.com
The mechanochemical synthesis of imines has been demonstrated to produce expected products in good-to-excellent yields in as little as 15 minutes. nih.govmdpi.com This approach is not only environmentally friendly but can also be scaled up for larger syntheses. mdpi.com The technique has been successfully applied to the synthesis of a variety of imines, including those derived from aniline (B41778) derivatives. nih.govmdpi.com Furthermore, mechanochemistry has been employed for the green and rapid synthesis of imine-linked covalent organic frameworks (COFs). rsc.orgrsc.org
Chemo- and Regioselective Synthesis of Substituted 4-Methoxyphenyl Imines
The ability to control the chemo- and regioselectivity of reactions is crucial for the synthesis of complex molecules with specific functionalities. In the context of 4-methoxyphenyl imines, this allows for the precise introduction of substituents at desired positions.
The dynamic covalent chemistry of imines has been harnessed to achieve regioselective and even enantioselective synthesis of macrocycles. nih.gov This approach relies on the reversible formation of imine bonds to control the assembly of complex structures from unsymmetrical building blocks. nih.gov
Furthermore, various catalytic systems have been developed to achieve chemo- and regioselective transformations on molecules containing the 4-methoxyphenyl group or related structures. For example, iron-catalyzed reductive deoxygenation has been used for the chemo- and regioselective synthesis of 1,4-enynes from 1-en-4-yn-3-ols. rsc.org In the realm of C-H amination, methods have been developed for the ortho-selective amination of aniline derivatives, providing a concise route to valuable ortho-phenylenediamines. acs.org While not directly forming an imine, these selective functionalization methods can be applied to precursors that are later converted to the desired 4-methoxyphenyl imine derivatives, allowing for the synthesis of a diverse range of substituted products. The synthesis of porphyrins with substituted β-methoxyphenyl groups also highlights the ability to selectively introduce this moiety. rsc.org
Mechanistic Investigations of Imine Formation and Transformation
Detailed Reaction Mechanisms of Condensation Pathways
The formation of N-(4-methoxyphenyl)methanimine from its precursors, p-anisidine (B42471) and formaldehyde (B43269), is a classic example of a condensation reaction. This process involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. The mechanism is highly dependent on the reaction conditions, particularly the pH.
Exploration of the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) Mechanism
The formation of N-(4-methoxyphenyl)methanimine in an acidic medium is best described by the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism. This multi-step pathway ensures the efficient conversion of the starting materials into the final imine product.
The key steps of the PADPED mechanism for the formation of N-(4-methoxyphenyl)methanimine are as follows:
Protonation: The reaction is initiated by the protonation of the formaldehyde carbonyl group, which enhances its electrophilicity.
Addition: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the now more electrophilic carbonyl carbon of formaldehyde, leading to the formation of a protonated carbinolamine intermediate.
Deprotonation: A base, typically the solvent or another amine molecule, removes a proton from the nitrogen atom, resulting in a neutral carbinolamine intermediate.
Protonation: The hydroxyl group of the carbinolamine is then protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination: The lone pair on the nitrogen atom facilitates the elimination of the water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: Finally, a base removes the proton from the nitrogen atom of the iminium ion to yield the neutral N-(4-methoxyphenyl)methanimine and regenerate the acid catalyst.
Kinetic Studies and Catalytic Influences on Imine Formation
The rate of imine formation is significantly influenced by the pH of the reaction medium. Acid catalysis is crucial for the protonation steps that facilitate both the initial nucleophilic attack and the final elimination of water. However, if the pH is too low, the amine nucleophile (p-anisidine) will be protonated to a significant extent, rendering it non-nucleophilic and thus inhibiting the reaction. Conversely, at a high pH, the protonation of the carbonyl group and the carbinolamine's hydroxyl group is insufficient, slowing down the reaction. Optimal rates are typically observed in weakly acidic conditions.
Catalysts other than protons can also influence the reaction. For instance, various metal catalysts and organocatalysts have been employed to promote imine formation under milder conditions. These catalysts can function by activating the carbonyl group, the amine, or by facilitating the dehydration step.
Mechanistic Analysis of Post-Formation Reactions Involving N-(4-Methoxyphenyl)methanimine
Once formed, N-(4-methoxyphenyl)methanimine can participate in a variety of chemical transformations. Its carbon-nitrogen double bond provides a site for both nucleophilic addition and cycloaddition reactions, making it a versatile intermediate in organic synthesis.
Studies on Cycloaddition Reactions with Formimines and Related Species
N-(4-Methoxyphenyl)methanimine, as a formimine derivative, can act as a dienophile or a dipolarophile in cycloaddition reactions. The electronic nature of the substituents on the aromatic ring can influence its reactivity in these transformations. The electron-donating methoxy (B1213986) group increases the electron density on the imine, which can affect its behavior in reactions with electron-deficient dienes or dipoles.
One of the key classes of cycloaddition reactions involving imines is the [4+2] cycloaddition, or aza-Diels-Alder reaction. In these reactions, the imine can react with a diene to form a tetrahydropyridine (B1245486) derivative. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the imine and the diene.
While specific studies detailing the cycloaddition reactions of N-(4-methoxyphenyl)methanimine are not widely reported, the general principles of imine cycloadditions suggest that it would readily react with electron-rich dienes, with the regiochemistry being controlled by the frontier molecular orbital interactions.
Investigation of Imine Exchange Reactions
Imine exchange, also known as transimination, is a reversible process where an existing imine reacts with a new amine or a new carbonyl compound to form a different imine. This dynamic covalent chemistry is of significant interest for the development of dynamic combinatorial libraries and self-healing materials.
The mechanism of imine exchange can proceed through several pathways, often involving nucleophilic attack on the imine carbon. In the case of N-(4-methoxyphenyl)methanimine reacting with a different primary amine, the incoming amine attacks the imine carbon, leading to a tetrahedral intermediate. This intermediate can then collapse, eliminating p-anisidine to form the new imine. The equilibrium of this reaction is driven by the relative concentrations and reactivities of the participating amines and imines.
Similarly, exchange with a different aldehyde or ketone can occur. In this case, the carbonyl compound is attacked by the nitrogen of N-(4-methoxyphenyl)methanimine, or more commonly, the imine is first hydrolyzed to its constituent amine and carbonyl, which then participate in a new imine formation reaction. The specific pathway is highly dependent on the reaction conditions, particularly the presence of water or other catalysts.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxyphenyl Imine Derivatives
X-ray Crystallography for Solid-State Molecular Structure Determination
In a study of (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, single-crystal X-ray diffraction revealed that the molecule crystallizes in the triclinic space group P-1. researchgate.net The two aromatic rings in this benzylideneaniline (B1666777) Schiff base are not coplanar, exhibiting an inclination of 46.01(6)° to each other. researchgate.net The crucial torsion angle defining the geometry around the imine bond (Car—N=C—Car) was found to be 176.9(1)°. researchgate.net
Similarly, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline shows an essentially planar indole (B1671886) system and a phenyl ring. nih.gov The dihedral angle between the indole system and the benzene (B151609) ring is a mere 9.89(5)°, indicating a relatively flat molecule. nih.gov The imine's C=N double bond in this compound adopts an E configuration. nih.gov
Another related compound, 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA), was analyzed and found to crystallize in the monoclinic system with the space group P21. researchgate.net These crystallographic studies provide a static, solid-state snapshot of the molecular structure, which is foundational for understanding the compound's properties.
Table 1: Selected Crystallographic Data for 4-Nitro-4′-methoxy benzylidene aniline (NMOBA) researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₄H₉N₂O₃ |
| Formula Weight | 256.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.89 |
| b (Å) | 7.12 |
| c (Å) | 14.05 |
| β (°) | 102.43 |
| Volume (ų) | 1258 |
Conformational Analysis and Stereochemical Elucidation
Beyond the static solid-state structure, understanding the dynamic behavior of these molecules in solution is critical. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org
Investigation of (E)/(Z) Isomerism around the Azomethine Bond
The carbon-nitrogen double bond (azomethine) in imines is a key structural feature that can lead to stereoisomerism. taylorandfrancis.com Specifically, E (entgegen) and Z (zusammen) isomers can exist due to restricted rotation around this bond. The relative stability and interconversion of these isomers are of significant interest.
The ability of Schiff bases to undergo E/Z isomerization is a key characteristic. imist.ma The energy barrier for this interconversion can be significant, sometimes making it difficult to achieve thermally under neutral conditions. nih.govnih.gov For instance, in one study, attempts to thermally convert E isomers to Z isomers by boiling in various high-boiling solvents were unsuccessful, highlighting the high energy barrier for the interconversion. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the relative energies of the E and Z isomers. In one such study on a Schiff base, the E-isomer was found to be more stable than the Z-isomer, with a calculated enthalpy difference of 14.32 kJ/mol. imist.ma The transition state energy for isomerization was calculated to be 62.52 kJ/mol, suggesting that the conversion from the E to the Z form is possible even at room temperature. imist.ma The formation of imines is an equilibrium reaction, which typically favors the creation of the more stable product. youtube.com In cases where different stereoisomers can form, the more stable isomer, often the E form where bulky groups are further apart, is generally the major product. youtube.com
Determination of Molecular Geometry and Conformational Preferences
In more complex 4-methoxyphenyl (B3050149) imine derivatives, the conformation is influenced by the rotation around single bonds, such as the C-N and C-C bonds connecting the aromatic rings to the imine group. The planarity of the molecule is a key aspect. For example, in some Schiff bases, the >C=N– azomethine group is found to be nearly coplanar with the attached aromatic rings. researchgate.net However, as seen in the X-ray data for (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, significant twisting between the aromatic rings can occur. researchgate.net This twisting or planarity affects the electronic conjugation across the molecule and, consequently, its chemical and physical properties.
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
While X-ray crystallography provides solid-state structural information, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming structures, particularly in solution, and for verifying molecular weight.
NMR Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural elucidation of organic molecules. For 4-methoxyphenyl imine derivatives, the spectra reveal characteristic signals. In the ¹H NMR spectrum of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, the methoxy (B1213986) group (OCH₃) protons appear as a singlet at approximately 3.84 ppm. nih.gov The aromatic protons appear in the range of 6.93–7.40 ppm. nih.gov
Mass Spectrometry: MS provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. For example, in the characterization of 4-methoxy-N-(pyridine-4-ylmethylene)aniline, a synthesized Schiff base, GC-MS analysis showed a molecular ion peak at an m/z of 212, corresponding to the expected molecular weight. researchgate.net
Table 2: Spectroscopic Data for a Representative 4-Methoxyphenyl Imine Derivative researchgate.net
| Technique | Observation | Interpretation |
| FTIR | Absorption at 1620 cm⁻¹ | Presence of the C=N (imine) functional group |
| GC-MS | Molecular ion peak (m/z) = 212 | Confirms the molecular weight of 4-methoxy-N-(pyridine-4-ylmethylene)aniline |
Computational and Theoretical Chemistry Studies on N 4 Methoxyphenyl Methanimine Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules like N-(4-methoxyphenyl)methanimine. By approximating the electron density of a system, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.
A fundamental application of DFT is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For Schiff bases, including N-(4-methoxyphenyl)methanimine, these calculations are crucial for understanding their structural parameters. Theoretical calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, are used to compute bond lengths, bond angles, and dihedral angles. sciencepublishinggroup.comresearchgate.net
These optimized geometries reveal key structural features, such as the planarity or non-planarity of the molecule, which significantly influences its electronic properties and reactivity. For instance, the dihedral angle between the two aromatic rings is a critical parameter affecting the degree of conjugation across the imine bridge. Comparisons between calculated parameters and experimental data, where available, help validate the chosen theoretical model. sciencepublishinggroup.comresearchgate.net
Below is a representative table of selected optimized geometrical parameters for a related Schiff base, 4-Methoxy-N-(3-phenylallylidene) aniline (B41778), calculated at the B3LYP/6-31G level, illustrating the type of data generated in these studies.*
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C=N | 1.28 Å |
| C-O | 1.37 Å | |
| N-C (phenyl) | 1.41 Å | |
| Bond Angle | C-N=C | 122.9° |
| C-O-C | 117.5° |
Data derived from studies on analogous compounds.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
In N-(4-methoxyphenyl)methanimine systems, the HOMO is typically localized on the electron-rich methoxy-phenyl group, indicating this region is prone to electrophilic attack. Conversely, the LUMO is often centered around the imine bond and the other aromatic ring, highlighting the sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and other reactivity descriptors. sciencepublishinggroup.comresearchgate.net
The following table presents typical HOMO-LUMO energy values and the resulting energy gap for a Schiff base system, calculated using DFT methods.
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.55 |
| Energy Gap (ΔE) | 4.30 |
Values are representative and based on calculations for similar Schiff base systems.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a powerful tool for identifying the regions that are rich or deficient in electrons. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net
For N-(4-methoxyphenyl)methanimine, the MEP map typically shows negative potential (often colored red or yellow) around the nitrogen atom of the imine group and the oxygen atom of the methoxy (B1213986) group, indicating these are the most likely sites for electrophilic attack. researchgate.net Regions of positive potential (colored blue) are usually found around the hydrogen atoms, particularly those on the imine carbon and the aromatic rings, marking them as potential sites for nucleophilic attack. researchgate.net These maps offer a clear, intuitive picture of the charge distribution and are frequently used to rationalize the molecule's reactivity patterns. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of the stability arising from these electronic effects.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Predictions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the orbitals involved in these transitions.
For a molecule like N-(4-methoxyphenyl)methanimine, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π→π* and n→π* transitions. These transitions typically occur in the ultraviolet-visible region of the electromagnetic spectrum. The calculations can help assign the peaks observed in experimental UV-Vis spectra to specific electronic excitations within the molecule, providing a detailed understanding of its photophysical properties.
Molecular Dynamics Simulations for Intermolecular Interactions and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. While DFT and TD-DFT provide a static picture of a single molecule, MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For N-(4-methoxyphenyl)methanimine, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the single bonds connecting the rings to the imine group. In a solution, MD can simulate how solvent molecules arrange themselves around the solute and how intermolecular forces, such as hydrogen bonds or van der Waals interactions, influence its behavior. The development of accurate force fields, which are essential for MD simulations, can be guided by quantum mechanical calculations. uq.edu.au The Automated Topology Builder (ATB) is one such resource that can facilitate the generation of force field parameters for molecules like N-(4-methoxyphenyl)methanimine for use in MD simulations. uq.edu.auuq.edu.au
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, most critically, transition states. For reactions involving N-aryl imines like N-(4-methoxyphenyl)methanimine, theoretical studies have been pivotal, especially in understanding their participation in cycloaddition reactions such as the Povarov reaction.
The Povarov reaction, a formal aza-Diels-Alder reaction, typically involves an N-aryl imine acting as the azadiene component. DFT studies on this reaction have elucidated a multi-step process. rsc.orgresearchgate.net For example, the reaction between an N-aryl imine and an electron-rich olefin, catalyzed by a Lewis or Brønsted acid, does not proceed in a single concerted step. Instead, it often follows a two-step mechanism characterized by the formation of a zwitterionic or cationic intermediate. rsc.orgresearchgate.net
The general mechanism involves:
Activation: The reaction is often initiated by the coordination of a catalyst (e.g., a Lewis acid like BF₃) to the nitrogen atom of the imine. This activation increases the electrophilicity of the imine carbon.
C-C Bond Formation: The activated imine then reacts with the nucleophilic alkene. This step proceeds through a transition state (TS1) to form a stabilized intermediate. This intermediate is a key feature of the stepwise mechanism.
Ring Closure: The intermediate then undergoes a subsequent intramolecular reaction to form the final cycloadduct. This step involves a second transition state (TS2).
Rearomatization/Final Product Formation: In many cases, a final step, such as a 1,3-hydrogen shift, occurs to yield the stable tetrahydroquinoline product. rsc.orgresearchgate.net
For N-aryl imines, a significant finding from these theoretical studies is that the nature of the substituent on the N-aryl ring generally has a minor impact on the activation energy of the initial C-C bond-forming step. researchgate.netrsc.org However, substituents on the C-aryl portion of the imine can play a more significant role in influencing the reaction rate. researchgate.netrsc.org The table below presents representative calculated activation energies for the key steps in a model Povarov reaction involving a simple N-aryl imine, which serves as a proxy for understanding the reactivity of the N-(4-methoxyphenyl)methanimine system.
Table 1: Calculated Activation Energies for a Model Povarov Reaction.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Stepwise Aza-Diels-Alder | TS1 (C-C bond formation) | 10.5 |
| 1,3-Hydrogen Shift | TS2 (H-shift) | 19.8 |
The data in this table is illustrative and based on findings for related N-aryl imine systems as reported in theoretical studies. researchgate.net
Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that a calculated transition state structure correctly connects the corresponding reactant and product (or intermediate) on the potential energy surface. rsc.org This ensures the validity of the predicted pathway.
Correlation and Validation of Computational Models with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. This correlation ensures that the computational models accurately reflect real-world chemistry and can be used predictively. For imine systems, this often involves comparing calculated kinetic and thermodynamic data with experimentally measured values.
The formation of imines itself is a reversible reaction, and its kinetics can be studied experimentally using techniques like UV-vis or NMR spectroscopy. acs.org These experiments can determine the forward and reverse rate constants (k1 and k-1) and the equilibrium constant (Keq). Computational models, using DFT, can predict the reaction energy profile for imine formation, which proceeds via a tetrahedral carbinolamine intermediate. The rate-limiting step is typically the dehydration of this intermediate. acs.org
Researchers have successfully developed and validated kinetic models for imine formation. For a library of imines, experimental rate constants were determined and compared to the calculated activation energies for the rate-limiting dehydration step. A strong correlation between the experimental rate constants and the computationally derived activation barriers validates the theoretical approach. acs.org This allows for the prediction of reaction rates for new imine systems before they are synthesized and tested in the lab.
The table below illustrates the type of data used to correlate theoretical calculations with experimental findings for imine formation kinetics.
Table 2: Correlation of Calculated and Experimental Kinetic Data for Imine Formation.
| Imine System | Experimental Rate Constant, k (L·mol⁻¹·s⁻¹) | Calculated Activation Barrier, ΔG‡ (kcal/mol) |
|---|---|---|
| Aldehyde 1 + Amine A | 0.058 | 22.5 |
| Aldehyde 2 + Amine B | 0.120 | 21.8 |
| Aldehyde 3 + Amine C | 0.033 | 23.1 |
This table presents hypothetical data to illustrate the correlation process based on methodologies found in the literature. acs.orgnih.gov
Furthermore, kinetic isotope effect (KIE) studies can provide deeper mechanistic insights that can be compared with computational predictions. Hammett analyses, which correlate reaction rates with substituent electronic effects, have also been applied to both experimental and computational studies of reactions involving imines, providing another layer of validation. researchgate.net By demonstrating that computational models can reproduce these experimental trends, confidence in the predicted reaction pathways and transition state structures for compounds like N-(4-methoxyphenyl)methanimine is significantly enhanced.
Reactivity and Chemical Transformations of 4 Methoxyphenyl Imine Frameworks
Nucleophilic Addition Reactions to the Imine Carbon-Nitrogen Double Bond
The carbon-nitrogen double bond in 4-methoxyphenyl (B3050149) imine is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This inherent polarity makes the imine carbon susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of imine chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The addition of nucleophiles to the imine can be catalyzed by both acids and bases. Acid catalysis proceeds by protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. Base catalysis, on the other hand, often involves the deprotonation of the nucleophile, increasing its reactivity. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, cyanide, and hydrides, can participate in these addition reactions. The products of these reactions are substituted amines.
Recent research has explored the use of N-functionalized hydroxylamine (B1172632) reagents as precursors for the in-situ formation of N-Boc imines, which then undergo nucleophilic addition. nih.gov This transition-metal-free strategy allows for the addition of various nucleophiles, including alcohols, to the imine carbon. nih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to predict the sites of nucleophilic and electrophilic attack in related Schiff base compounds, confirming the electrophilic nature of the imine carbon. researchgate.net
Reduction Pathways Leading to Amine Derivatives
The reduction of the imine functionality is a fundamental transformation that leads to the corresponding secondary amines. This conversion is of significant importance in organic synthesis as it provides a route to a wide array of amine-containing molecules.
Catalytic Hydrogenation of the Imine Moiety
Catalytic hydrogenation is a widely employed method for the reduction of imines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction proceeds by the addition of hydrogen across the C=N double bond.
For instance, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a related compound with a reducible nitro group, has been demonstrated using a stabilized palladium nanoparticle-organic-silica catalyst. rsc.orgmit.edu This highlights the potential for selective hydrogenation of the imine group in the presence of other reducible functional groups. A patent describes the synthesis of N-methyl-4-methoxyaniline through catalytic hydrogenation using a Raney nickel catalyst, emphasizing mild reaction conditions and good recyclability of the catalyst. google.com
| Catalyst | Conditions | Product | Reference |
| Raney Nickel | H₂, 50-120°C, 0.2-1.5 MPa | N-methyl-4-methoxyaniline | google.com |
| Palladium Nanoparticles | H₂ | N-4-aminophenyl nicotinamide | rsc.orgmit.edu |
Reductive Amination Strategies Utilizing 4-Methoxyaniline
Reductive amination is a powerful and versatile one-pot method for the synthesis of amines. organic-chemistry.org This reaction involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by in-situ reduction of the imine to the corresponding amine. youtube.comyoutube.com When 4-methoxyaniline is used as the amine source, this strategy provides a direct route to N-substituted 4-methoxyaniline derivatives.
The process begins with the condensation of 4-methoxyaniline with a carbonyl compound to form the N-(4-methoxyphenyl)imine intermediate. researchgate.net This imine is then reduced without isolation using a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. youtube.commdpi.com Sodium borohydride is a powerful and selective reducing agent that is often used for the reduction of Schiff bases formed in situ. mdpi.com
Microwave-assisted reductive amination of levulinic acid with 4-methoxyaniline has been reported, demonstrating a sustainable protocol for the synthesis of N-substituted pyrrolidones. researchgate.net Furthermore, reductive amination using [¹¹C]formaldehyde offers a versatile method for the radiolabeling of amines, including those derived from 4-methoxyaniline, which is significant for applications in positron emission tomography (PET). scirp.orgresearchgate.net
| Carbonyl Compound | Reducing Agent | Product | Reference |
| Aldehydes/Ketones | NaBH₄ | N-Alkyl/Aryl-4-methoxyaniline | mdpi.com |
| Levulinic Acid | Pd/Au catalysts | 1-(4-methoxyphenyl)-5-methylpyrrolidin-2-one | researchgate.net |
| [¹¹C]Formaldehyde | Sodium cyanoborohydride | [¹¹C]Methylated amines | scirp.orgresearchgate.net |
Cycloaddition Reactions for the Construction of Heterocyclic Ring Systems
Imines, including those derived from 4-methoxyaniline, are valuable partners in cycloaddition reactions, providing a pathway for the synthesis of various heterocyclic ring systems. These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules.
One notable example is the Povarov reaction, which is a [4+2] cycloaddition between an N-aryl imine and an electron-rich alkene or alkyne to form tetrahydroquinoline derivatives. N-aryl aromatic imines, such as those synthesized from 4-methoxyaniline and various benzaldehydes, are key precursors for constructing the quinoline (B57606) ring system via this reaction. mdpi.com The resulting quinoline derivatives are of significant interest due to their potential pharmacological properties. mdpi.com
Functionalization and Modification of Aromatic Rings and Side Chains (e.g., via Cross-Coupling Reactions)
The 4-methoxyphenyl imine framework can be further diversified by functionalizing the aromatic rings. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. nih.govorganic-chemistry.org These reactions typically employ a palladium catalyst to facilitate the formation of a new carbon-carbon bond between an organoboron compound and an aryl halide.
For example, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine and its iodo-analogue have been successfully used in Suzuki cross-coupling reactions with 4-(trifluoromethyl)phenylboronic acid. mdpi.com This reaction, catalyzed by Pd(PPh₃)₄, leads to the formation of a biphenyl-containing imine in high yields, demonstrating that the imine group is stable under these reaction conditions. mdpi.com This approach allows for the introduction of a wide range of substituents onto the aromatic ring, significantly expanding the chemical space of accessible derivatives.
The selective functionalization of the benzene (B151609) ring through other methods, such as carbene-initiated rearrangements, is also an area of active research, offering potential for novel modifications of the aromatic core. nih.gov
| Reactants | Catalyst | Product | Reference |
| (E)-1-(4-halophenyl)-N-(4-methoxyphenyl)methanimine and 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | (E)-N-(4-methoxyphenyl)-1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanimine | mdpi.com |
Role as a Versatile Synthetic Building Block in Organic Synthesis
Benzenamine, 4-methoxy-N-methylene- and its derivatives are valuable and versatile building blocks in organic synthesis. Their utility stems from the reactivity of the imine bond and the potential for functionalization of the aromatic rings.
As previously discussed, they are key intermediates in the synthesis of secondary amines via reduction and in the construction of heterocyclic systems like quinolines through cycloaddition reactions. mdpi.commdpi.com The ability to undergo nucleophilic addition allows for the introduction of a wide array of substituents, leading to a diverse range of molecular architectures.
Furthermore, the 4-methoxyphenyl group itself can influence the reactivity and properties of the resulting molecules. The methoxy (B1213986) group is an electron-donating group, which can affect the electronic properties of the imine and the aromatic ring. This can be exploited in various synthetic strategies. For example, the methoxy groups in lignin, a complex polymer, have been selectively used for the N-methylation of anilines, showcasing the potential of the methoxyaryl moiety in C1 chemistry. rsc.orgnih.gov
The synthesis of simplified derivatives of bioactive molecules, such as the anthelmintic drug albendazole, has been achieved using 4-anisidine (4-methoxyaniline) as a starting material. nih.gov This highlights the role of the 4-methoxyphenylamine unit in medicinal chemistry for the development of new therapeutic agents.
Coordination Chemistry and Catalytic Applications of 4 Methoxyphenyl Imine Complexes
Ligand Design and Synthesis for Metal Complexation
The design of imine ligands, or Schiff bases, is foundational to their function in coordination chemistry. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govunsri.ac.idnih.gov In the case of ligands based on Benzenamine, 4-methoxy-N-methylene-, the synthesis involves the reaction of 4-methoxyaniline with an appropriate carbonyl compound, most simply formaldehyde (B43269). The general synthesis is straightforward, often achieved by refluxing the reactants in an alcoholic solvent. ijcm.iridosr.org For instance, (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline was synthesized by reacting 4-hydroxybenzaldehyde (B117250) with 4-methoxyaniline in methanol (B129727) at 50°C. ijcm.ir Similarly, other substituted benzaldehydes can be used to create a library of related ligands with varying steric and electronic properties. idosr.org
The key structural feature of these ligands is the azomethine or imine group (-C=N-), which contains a lone pair of electrons on the nitrogen atom available for coordination with a metal ion. nih.gov The electronic nature of the ligand can be tuned by the substituents on the aromatic rings. The 4-methoxy group on the aniline (B41778) ring is an electron-donating group, which increases the electron density on the imine nitrogen, potentially enhancing its coordination ability. The design can also incorporate other donor atoms to create bidentate or multidentate ligands, which form more stable chelate rings with the metal center. researchgate.net For example, ligands can be designed to form stable five or six-membered chelate rings with a metal. ekb.egresearchgate.net This tunability allows for the rational design of ligands tailored for specific metal ions and catalytic applications. nih.gov
Formation and Characterization of Metal-Imine Coordination Compounds
The formation of coordination compounds with 4-methoxyphenyl (B3050149) imine ligands occurs through the reaction of the ligand with a metal salt in a suitable solvent. idosr.org A variety of transition metals, including cobalt(II), nickel(II), copper(II), and palladium(II), have been successfully complexed with these types of Schiff base ligands. idosr.orgekb.egmocedes.org The resulting complexes often exhibit distinct colors and are characterized by a range of spectroscopic and analytical techniques.
Characterization Techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a crucial tool for confirming the formation of the Schiff base and its coordination to a metal. The characteristic C=N stretching vibration, typically appearing in the range of 1603-1669 cm⁻¹, is a key indicator of imine bond formation. nih.govnih.gov Upon complexation, this band often shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal center. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligands and their complexes in solution. The chemical shift of the azomethine proton (-CH=N-) in the ¹H NMR spectrum provides evidence for the imine formation. ekb.eg Changes in the chemical shifts of the ligand's protons and carbons upon complexation can provide insights into the coordination mode.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, offering insights into the electronic structure and geometry of the complex. unsri.ac.id
The reaction of 4-Methoxy-N-{(E)-(piperidin-1-yl)phenyl) methylidene}aniline with palladium acetate (B1210297) yields a cyclometallated acetate-bridged dimer. ekb.eg This complex can then undergo metathetical reactions with alkali metal halides to form the corresponding halide-bridged dimers. ekb.eg
| Compound | Key IR Bands (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine Proton |
|---|---|---|
| Ligand (L) | ~1625 | 8.4 |
| [Pd(L)Cl]₂ | ~1610 | Not Reported |
Applications in Homogeneous Catalysis
Metal complexes bearing 4-methoxyphenyl imine ligands have demonstrated significant potential as catalysts in a variety of homogeneous catalytic reactions. Their efficacy stems from the ability of the ligand framework to stabilize the metal center in various oxidation states and to influence the steric and electronic environment around the catalytically active site.
Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions are cornerstones of modern organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly powerful tools in this regard. nih.govacs.org
Complexes with imine-based ligands have been explored as catalysts for these transformations. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands, which share some structural similarities in their donor properties, have been successfully used in Suzuki-Miyaura coupling reactions. nih.gov The electronic properties of the ligand, influenced by substituents like the methoxy (B1213986) group, can significantly impact the catalytic activity. nih.gov In C-N coupling reactions, palladium-catalyzed amination often utilizes imines as ammonia (B1221849) equivalents, highlighting the direct role of the imine functionality in these processes. nih.gov Copper-based catalysts with specialized ligands have also shown enhanced activity for C-N coupling reactions, where the ligand environment is crucial for promoting the reaction under mild conditions. nih.gov
| Reaction Type | Metal Center | Ligand Type | Key Finding | Reference |
|---|---|---|---|---|
| C-N Coupling | Copper(I) | Phenanthroline-based in Calixarene | Macrocyclic encapsulation enhances catalytic activity. | nih.gov |
| C-C (Suzuki-Miyaura) | Palladium(II) | Nitrile-functionalized NHC | Nitrile group on ligand significantly increased catalytic activity. | nih.gov |
| C-N (Buchwald-Hartwig) | Palladium | Benzophenone Imine (as reactant) | Widely used as an ammonia equivalent in drug discovery. | nih.gov |
The reduction of imines to amines is a fundamental transformation, and catalytic hydrogenation represents the most atom-economical method to achieve this. uni-regensburg.denih.gov Various transition metal complexes are active for imine hydrogenation, with the ligand playing a critical role in catalyst performance and stereoselectivity for asymmetric hydrogenations. youtube.com While specific use of "Benzenamine, 4-methoxy-N-methylene-" complexes is not extensively detailed, related systems show the principle. For example, bimetallic Li/Al dihydride complexes have been successfully applied to the catalytic hydrogenation of a broad scope of N-aryl and N-alkyl imines. uni-regensburg.denih.gov
N-alkylation of amines, another important reaction, can be achieved through the reductive alkylation of imines. A nickel-catalyzed reductive cross-coupling between heteroaryl imines and C(sp³) electrophiles has been reported as a method for preparing heterobenzylic amines. nih.gov This reaction proceeds under mild conditions and demonstrates good functional group tolerance, with mechanistic studies suggesting the imine acts as a redox-active ligand. nih.gov
| Reaction | Catalyst System | Substrate Scope | Key Feature | Reference |
|---|---|---|---|---|
| Hydrogenation | [(DippBIAN)Al(μ-H)₂Li(OEt₂)₂] | N-aryl and N-alkyl imines | Main group metal-catalyzed hydrogenation. | uni-regensburg.denih.gov |
| Hydrogenation | LiAlH₄ | Imines | Cooperation between Li and Al is crucial for activity. | nih.gov |
| Reductive Alkylation | Nickel/Ligand | Heteroaryl imines and alkyl halides | Imine acts as a redox-active ligand. | nih.gov |
Influence of Imine Ligand Structure on Catalytic Performance and Selectivity
The structure of the imine ligand exerts a profound influence on the catalytic performance and selectivity of its metal complexes. This structure-activity relationship is a central theme in catalyst design. researchgate.netnih.gov Key factors include the steric bulk of substituents, the electronic properties of the ligand, and the geometry of the resulting metal complex.
Steric Effects: Bulky substituents on the imine ligand, particularly near the metal center, can influence substrate approach and product release, thereby affecting both catalytic activity and selectivity. For instance, in phenoxy-imine zirconium complexes used for olefin polymerization, bulky substituents on the ligand can enhance catalytic activity. researchgate.net
Electronic Effects: The electronic nature of the ligand, modulated by electron-donating or electron-withdrawing groups, directly impacts the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to participate in key catalytic steps like oxidative addition and reductive elimination. For phenoxy-imine hafnium complexes in ethylene/1-octene copolymerization, the electron-donating effect of the ligand was identified as a crucial factor for improving catalytic performance. researchgate.net The presence of a nitrile group in NHC-palladium complexes was shown to significantly increase catalytic activity in Suzuki-Miyaura reactions. nih.gov
Chelation and Geometry: The denticity of the ligand and the geometry it imposes on the metal center are critical. Bidentate or multidentate ligands generally form more stable complexes. The specific geometry (e.g., square planar, tetrahedral, octahedral) can dictate the accessibility of the catalytic site and the pathways available for the reaction, thus controlling selectivity. mocedes.orgnih.gov
These structure-activity relationships are actively studied to rationally design more efficient and selective catalysts for specific chemical transformations. northwestern.edu
Applications of 4 Methoxyphenyl Imine Derivatives in Advanced Materials and Optical Technologies
Design and Synthesis of Chromophoric and Luminophoric Materials
The design and synthesis of novel chromophoric (color-producing) and luminophoric (light-emitting) materials are pivotal for advancements in optical technologies. 4-Methoxyphenyl (B3050149) imine derivatives serve as a versatile platform for creating such materials due to their extended π-conjugated systems, which can be readily modified to control their absorption and emission characteristics. The synthesis of these compounds typically involves the condensation reaction between an aldehyde or ketone and a primary amine, a straightforward and efficient method for generating a diverse library of imine structures.
The incorporation of the imine (azomethine) group into conjugated systems is a well-established strategy for the development of new dyes and pigments. The nitrogen and carbon atoms of the imine bond are sp2-hybridized, contributing to the planarity and delocalization of π-electrons within the molecule, which is essential for color generation. By coupling 4-methoxyphenyl imines with other chromophoric units, such as azo groups, it is possible to create novel azo-imine dyes. These dyes exhibit interesting optical properties and can be designed to be sensitive to environmental stimuli like pH. researchgate.net
The synthesis of these dyes often involves a multi-step process. For instance, an imine can be first synthesized, followed by a coupling reaction with a diazonium salt to introduce the azo group. The final molecular structure, and thus the color, can be fine-tuned by selecting different aromatic aldehydes and amines as precursors. researchgate.net
Table 1: Synthesis and Properties of a Representative Azo-Imine Dye
| Precursors | Reaction Steps | Resulting Dye Structure | Key Spectral Feature |
|---|
4-Methoxyphenyl imine derivatives have shown significant promise as fluorescent materials and chemosensors. The imine linkage can act as a recognition site for various analytes, and the binding event can trigger a change in the fluorescence properties of the molecule, such as enhancement ("turn-on") or quenching ("turn-off"). This makes them valuable for the selective detection of metal ions and small molecules. bohrium.comrsc.org
The synthesis of these fluorescent probes can be achieved through simple condensation reactions. For instance, the reaction of an amino-functionalized fluorophore with an appropriate aldehyde can yield a sensor that is initially non-fluorescent but becomes highly fluorescent upon imine formation with a target aldehyde. mdpi.com
Table 2: Performance of an Imine-Based Fluorescent Chemosensor
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Imine-linked receptor on ZnO | Co2+ | Ratiometric fluorescence quenching and enhancement | 0.4 nM | acs.org |
Supramolecular Assemblies and Self-Assembled Structures
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. 4-Methoxyphenyl imine derivatives, with their rigid and planar structures, are excellent building blocks for creating such self-assembled materials. These assemblies can exhibit unique properties that are not present in the individual molecules, such as circularly polarized luminescence (CPL). acs.org
The self-assembly process can be influenced by factors like solvent, concentration, and the presence of specific ions. For example, certain amphiphilic Schiff bases derived from glutamide can self-assemble into supramolecular gels with twisted and fibrous nanostructures in acetonitrile. acs.org Interestingly, while these gels may not initially exhibit CPL, the addition of specific metal ions like Al3+ can "turn on" the CPL emission. acs.org This highlights the potential for creating stimuli-responsive chiroptical materials.
Cryo-transmission electron microscopy (Cryo-TEM) has been instrumental in visualizing the hierarchical self-assembly of some Schiff base derivatives, revealing the formation of nanofibers that can further organize into helical bundles at higher concentrations. ccspublishing.org.cn
Integration into Polymeric and Composite Materials for Specific Functionalities
The incorporation of 4-methoxyphenyl imine units into polymer backbones or as cross-linkers has led to the development of advanced materials with tailored functionalities. The dynamic nature of the imine bond, which can undergo reversible formation and cleavage, is particularly useful for creating materials that are reprocessable, self-healing, or recyclable. mdpi.comacs.org
Conjugated polyimines, also known as poly(Schiff bases), are a class of polymers that contain the imine linkage in their main chain. These materials can exhibit interesting optical, electrical, and electrochemical properties. The synthesis of such polymers can be achieved through methods like oxidative polymerization of Schiff base monomers.
More recently, imine chemistry has been employed in the development of vitrimers, a class of polymers that behave like thermosets at operating temperatures but can be reprocessed like thermoplastics at elevated temperatures. nih.gov Biobased epoxy resins cross-linked with imine-containing hardeners have demonstrated excellent recyclability and reprocessability. acs.orgnih.gov These materials can be degraded in acidic or amine solutions, and the degradation products can be recovered and used to synthesize new resins. acs.org
Table 3: Properties of Imine-Containing Polymers
| Polymer Type | Key Feature | Synthesis Method | Potential Application | Reference |
|---|---|---|---|---|
| Poly(phenoxy-imine) | Conjugated backbone | Oxidative polycondensation | Optoelectronics | |
| Imine-based vitrimer | Reprocessable, recyclable | Curing of epoxy with imine hardener | Sustainable composites | acs.orgnih.gov |
Interfacial Chemistry and Surface Interactions
The interaction of 4-methoxyphenyl imine derivatives with surfaces is crucial for applications such as corrosion inhibition and surface modification. The lone pair of electrons on the imine nitrogen atom, along with the π-electrons of the aromatic rings, allows these molecules to adsorb onto metal surfaces, forming a protective layer.
Schiff bases are effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments. carta-evidence.orgresearchgate.net The 4-methoxyphenyl imine moiety can adsorb onto the steel surface through both physical (electrostatic) and chemical (coordinative) interactions. The methoxy (B1213986) group, being an electron-donating group, can enhance the electron density on the molecule, promoting its adsorption.
Studies have shown that these imine derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. carta-evidence.orgresearchgate.net The effectiveness of the inhibition typically increases with the concentration of the inhibitor. carta-evidence.orgresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. carta-evidence.orgresearchgate.net
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the corrosion inhibition efficiency. Surface analysis techniques like scanning electron microscopy (SEM) can provide visual evidence of the protective film formed on the metal surface. carta-evidence.org
Table 4: Corrosion Inhibition Performance of a 4-Methoxyphenyl Imine Derivative
| Inhibitor | Metal/Environment | Inhibition Efficiency | Adsorption Isotherm | Inhibition Type | Reference |
|---|---|---|---|---|---|
| 3-[(4-methoxy phenyl)imino]-1,3-dihydro-2H-indole-2-one | Mild steel / 0.1 N HCl | 92.10% at 600 ppm | Langmuir | Mixed-type | researchgate.net |
Surface Analysis Techniques (e.g., SEM-EDS, XPS, AFM) for Adsorption Characterization
The adsorption of 4-methoxyphenyl imine derivatives onto various surfaces is a critical aspect of their application in advanced materials, particularly in the realm of corrosion inhibition and surface modification. To elucidate the mechanisms and characteristics of this adsorption, a suite of high-resolution surface analysis techniques is employed. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) are powerful tools that provide complementary information on the elemental composition, chemical state, and surface morphology of the adsorbed layers.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
SEM-EDS is a widely used technique for visualizing the surface topography and determining the elemental composition of a sample. In the context of 4-methoxyphenyl imine derivative adsorption, SEM images can reveal the formation of a protective film on a substrate. For instance, when a metal surface is treated with a solution containing a 4-methoxyphenyl imine derivative, SEM can show a smoother, more uniform surface compared to an untreated, corroded surface.
EDS analysis complements the SEM imaging by providing qualitative and quantitative elemental information. After adsorption of a 4-methoxyphenyl imine derivative, an EDS spectrum of the surface would be expected to show the presence of Carbon (C), Nitrogen (N), and Oxygen (O), in addition to the elements of the underlying substrate. The presence and distribution of these elements confirm the adsorption of the organic molecule.
Interactive Data Table: Expected Elemental Composition from EDS Analysis of an Adsorbed 4-Methoxyphenyl Imine Derivative on a Steel Surface
| Element | Atomic % (Untreated Steel) | Atomic % (Treated Steel) |
| Fe | 85-95 | 70-80 |
| C | 5-10 | 15-25 |
| O | < 5 | 5-10 |
| N | 0 | 1-5 |
Note: The values presented are illustrative and can vary depending on the specific derivative, adsorption conditions, and substrate.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the characterization of adsorbed 4-methoxyphenyl imine derivatives, high-resolution XPS spectra of the C 1s, N 1s, and O 1s regions are particularly informative.
The C 1s spectrum can be deconvoluted into several peaks corresponding to different chemical environments of carbon atoms, such as C-C/C-H bonds in the aromatic rings, C-O from the methoxy group, and the C=N of the imine group. The N 1s spectrum typically shows a single peak corresponding to the imine nitrogen, providing direct evidence of the Schiff base's presence on the surface. The O 1s spectrum will show a peak associated with the methoxy group. Shifts in the binding energies of these core levels upon adsorption can provide insights into the interaction between the molecule and the substrate, such as the formation of coordinate bonds.
Interactive Data Table: Typical Binding Energies in High-Resolution XPS Spectra of an Adsorbed 4-Methoxyphenyl Imine Derivative
| Core Level | Functional Group | Binding Energy (eV) |
| C 1s | C-C/C-H | ~284.8 |
| C-O | ~286.0 | |
| C=N | ~287.5 | |
| N 1s | C=N | ~399.5 |
| O 1s | C-O | ~532.8 |
Note: These binding energies are approximate and can be influenced by the substrate and the specific molecular structure.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. In the study of 4-methoxyphenyl imine derivative adsorption, AFM is invaluable for visualizing the morphology of the adsorbed layer and quantifying surface roughness.
AFM images can reveal whether the molecules form a uniform, self-assembled monolayer or aggregate into larger structures on the surface. By comparing the topography of a substrate before and after the adsorption process, the effectiveness of the derivative in forming a smooth, protective layer can be assessed. Quantitative analysis of the AFM data can provide parameters such as the average surface roughness (Ra), which is expected to decrease after the formation of a well-ordered adsorbed film.
Interactive Data Table: Illustrative AFM Surface Roughness Data for a Steel Substrate Before and After Adsorption of a 4-Methoxyphenyl Imine Derivative
| Sample | Average Roughness (Ra) (nm) |
| Untreated Steel | 50-100 |
| Steel after Adsorption | 10-20 |
Note: The reduction in surface roughness is indicative of the formation of a protective film.
Emerging Research Directions and Future Prospects for N 4 Methoxyphenyl Methanimine
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of Schiff bases, including N-(4-Methoxyphenyl)methanimine, has traditionally involved refluxing amines and carbonyl compounds in organic solvents, which are often toxic and environmentally harmful. researchgate.net Modern research is increasingly shifting towards green and sustainable synthetic methods that offer higher efficiency, reduced waste, and safer conditions. dntb.gov.uatandfonline.com These innovative approaches align with the principles of green chemistry by minimizing reaction times, utilizing eco-friendly catalysts and solvents, and simplifying product isolation. researchgate.netresearchgate.net
Key green methodologies being explored for Schiff base synthesis include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate organic reactions, leading to significantly shorter reaction times and often higher product yields compared to conventional heating methods. tandfonline.comworldwidejournals.com It is considered one of the most effective green techniques for synthesizing Schiff bases. researchgate.networldwidejournals.com
Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can induce cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates. tandfonline.comresearchgate.net This method has been successfully used for the synthesis of various Schiff bases, offering benefits like mild reaction conditions and improved yields. researchgate.net
Mechanochemistry (Grinding): Solvent-free synthesis can be achieved by grinding the reactants together, sometimes in the presence of a catalyst. tandfonline.comworldwidejournals.com This method is simple, clean, efficient, and eliminates the need for potentially hazardous solvents. worldwidejournals.com
Natural Acid Catalysis: Researchers are exploring the use of natural, biodegradable acid sources like lemon or lime juice as catalysts. researchgate.netresearchgate.net These natural acids can effectively catalyze the condensation reaction under solvent-free conditions, providing an economical and environmentally benign alternative to conventional acid catalysts. researchgate.net
Aqueous Media: Water is being utilized as a green solvent for Schiff base synthesis. worldwidejournals.com Reactions in aqueous media, sometimes coupled with sonication, present an eco-friendly approach to producing these compounds in high yields. researchgate.networldwidejournals.com
These green methods not only reduce the environmental footprint of chemical synthesis but also often lead to improved process efficiency.
Table 1: Comparison of Green Synthesis Methods for Schiff Bases vs. Conventional Methods
| Method | Typical Reaction Time | Solvent/Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | 12–83 hours tandfonline.com | Organic solvents (e.g., benzene (B151609), toluene) dntb.gov.ua | Variable | Established methodology |
| Microwave Irradiation | 15–48 minutes tandfonline.com | Solvent-free or green solvents worldwidejournals.com | Often higher than conventional tandfonline.com | Rapid, high yield, energy efficient tandfonline.comworldwidejournals.com |
| Ultrasound Irradiation | ~14 minutes worldwidejournals.com | Water or other green solvents researchgate.networldwidejournals.com | High (e.g., 92%) worldwidejournals.com | Mild conditions, high efficiency researchgate.net |
| Grinding | Minutes worldwidejournals.com | Solvent-free tandfonline.comworldwidejournals.com | Excellent (90-95%) worldwidejournals.com | Simplicity, solvent-free, clean worldwidejournals.com |
| Natural Acid Catalysis | Variable | Solvent-free researchgate.net | Good | Economical, eco-friendly, mild conditions researchgate.net |
Exploration of Novel Functional Materials with Tunable Properties
N-(4-Methoxyphenyl)methanimine and its derivatives are increasingly being investigated for their potential in creating novel functional materials. The electronic properties of the imine (C=N) bond, combined with the electron-donating 4-methoxyphenyl (B3050149) group, make this scaffold a promising building block for materials with tailored optical, electronic, and chemical sensing capabilities.
Research in this area is focused on several key applications:
Luminescent Materials: Schiff bases can exhibit strong luminescence, and their emission properties can be tuned by introducing different functional groups or by forming complexes with metal ions. researchgate.net This makes them excellent candidates for applications in chemosensors and bioimaging. researchgate.net For instance, dinuclear Zn(II) complexes with Schiff base ligands have shown strong emission, with electron-donating groups enhancing the quantum yield. researchgate.net
Dye-Sensitized Solar Cells (DSSCs): There is growing interest in using Schiff bases as dyes in DSSCs. tandfonline.com Their unique chemical and electronic properties can be harnessed to improve the efficiency of light harvesting in these solar energy conversion devices. tandfonline.com
Catalysis: As ligands, Schiff bases like N-(4-methoxyphenyl)methanimine can coordinate with transition metals to form stable complexes. These metal complexes are valuable in catalysis, and ongoing research aims to develop new catalysts for a variety of organic transformations.
Anticorrosion and Environmental Stability: Schiff bases have been employed to promote environmental sustainability, for example, by acting as adsorbents to remove toxic metals from water. tandfonline.com
The versatility of the Schiff base structure allows for systematic modification. For example, derivatives such as (E)-N-(4-methoxyphenyl)-1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanimine have been synthesized to create more complex molecular architectures for specific applications, like the development of enzyme inhibitors. mdpi.com This tunability is central to designing advanced materials with precisely controlled functionalities.
Advanced Computational Modeling for Predictive Material Design and Reaction Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like N-(4-Methoxyphenyl)methanimine. researchgate.netnih.gov These theoretical studies provide deep insights into molecular structure, electronic properties, and reactivity, thereby accelerating the design of new materials and the optimization of synthetic reactions. researchgate.net
Key areas of computational investigation include:
Molecular Structure Optimization: DFT calculations are used to determine the most stable three-dimensional geometry of Schiff base molecules in the gas phase. researchgate.netnih.gov The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the theoretical models. researchgate.netnih.gov
Electronic Properties and Reactivity: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic transitions and reactivity. nih.gov The HOMO-LUMO energy gap is a crucial parameter for predicting the stability and optical properties of the material. nih.gov
Spectroscopic Analysis: Theoretical calculations can simulate spectroscopic data, such as FT-IR and UV-Vis spectra. researchgate.net This allows for a direct comparison with experimental results, aiding in the structural confirmation of newly synthesized compounds. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are used to predict the sites for electrophilic and nucleophilic attack on a molecule. researchgate.net This is valuable for understanding intermolecular interactions and predicting how a molecule will interact with other reagents or biological targets. researchgate.net
By using these computational tools, researchers can screen potential candidate molecules for desired properties before undertaking time-consuming and expensive laboratory synthesis, significantly streamlining the material design process.
Table 2: Applications of Computational Modeling in Schiff Base Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometric optimization, electronic structure analysis. researchgate.netnih.gov | Optimized molecular structure, bond parameters, HOMO-LUMO energy gap, reactivity indices. researchgate.netnih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption and emission spectra. researchgate.net | Understanding electronic transitions and photophysical properties. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites. researchgate.net | Identification of regions prone to electrophilic and nucleophilic attack. researchgate.net |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystals. nih.goveurjchem.com | Quantification of hydrogen bonding, π-stacking, and other non-covalent interactions. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The future of chemical synthesis lies in the integration of advanced technologies like flow chemistry and automated platforms to enhance efficiency, safety, and reproducibility. researchgate.netnih.gov These technologies are particularly well-suited for the synthesis and optimization of N-(4-Methoxyphenyl)methanimine and its derivatives.
Flow Chemistry: Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, where they mix and react. nih.gov This approach offers several advantages over traditional batch synthesis for imines: nih.govacs.org
Enhanced Safety: Unstable or hazardous intermediates can be generated and consumed in situ, avoiding the need for their isolation and storage. nih.gov
Superior Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction temperature and efficient mixing, often leading to higher yields and purities. nih.gov
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, which is often simpler and more reliable than scaling up batch reactors. nih.gov
Process Intensification: Flow chemistry can significantly shorten reaction times. acs.org For example, a continuous-flow approach for imine synthesis and subsequent hydrogenation has been shown to be highly efficient. nih.govacs.org
Automated Synthesis Platforms: Automated synthesis platforms combine robotics, software, and analytical tools to perform multi-step chemical reactions with minimal human intervention. researchgate.netimperial.ac.ukchemspeed.com These systems can:
Perform High-Throughput Screening: Rapidly synthesize libraries of N-(4-Methoxyphenyl)methanimine derivatives by varying starting materials and reaction conditions.
Optimize Reaction Conditions: Automatically execute a series of experiments to identify the optimal temperature, pressure, catalyst, and solvent for a given transformation.
Integrate Synthesis and Analysis: Couple reaction execution with online or offline analysis (e.g., HPLC, MS) for real-time monitoring and product characterization.
The integration of DFT-based predictive models with automated flow synthesis platforms represents a powerful paradigm for future chemical research. This approach allows for the in-silico design of novel N-(4-Methoxyphenyl)methanimine derivatives, followed by their rapid, safe, and efficient synthesis and testing, dramatically accelerating the discovery of new functional materials.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzenamine, 4-methoxy-N-methylene- |
| N-(4-Methoxyphenyl)methanimine |
| p-anisidine (B42471) |
| formaldehyde (B43269) |
| (E)-N-(4-methoxyphenyl)-1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanimine |
| Benzene |
| Toluene |
| Water |
Q & A
Q. What are the recommended methods for synthesizing Benzenamine, 4-methoxy-N-methylene- derivatives?
A common synthesis route involves condensation reactions between substituted anilines and aldehydes. For example, combining 4-methoxyaniline with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis (e.g., acetic acid) forms the Schiff base via nucleophilic addition-elimination. Reaction conditions (temperature, solvent polarity, and catalyst concentration) must be optimized to favor the (E)-isomer, as steric and electronic factors influence imine geometry .
Q. Key Parameters :
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (1-2 drops) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 1–2 hours |
Q. How can spectroscopic techniques elucidate the structure of Benzenamine, 4-methoxy-N-methylene- derivatives?
- NMR : H NMR identifies methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.5 ppm). The imine proton (N=CH) typically appears at δ ~8.3 ppm as a singlet.
- IR : Stretching frequencies for C=N (~1600–1650 cm) and NO groups (~1520 cm asymmetric, ~1350 cm symmetric) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 256.26 for CHNO) validate molecular weight .
Advanced Research Questions
Q. How can computational methods predict electronic properties of Benzenamine, 4-methoxy-N-methylene- derivatives?
Quantum chemical calculations (e.g., DFT at B3LYP/6-311G** level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:
Q. Table: Calculated HOMO-LUMO Gaps (eV)
| Derivative | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| 4-Nitro-substituted | -6.2 | -3.1 | 3.1 |
| Unsubstituted | -5.8 | -1.9 | 3.9 |
Q. How to resolve contradictions in experimental and computational spectral data?
Discrepancies between observed H NMR shifts and DFT-predicted values often arise from solvent effects or intermolecular interactions. Use implicit solvation models (e.g., PCM for ethanol) to refine calculations. Cross-validate with X-ray crystallography when possible to confirm molecular geometry .
Q. What methodologies assess the carcinogenic potential of Benzenamine derivatives?
- In Vitro Assays : Ames test (Salmonella mutagenicity) and mammalian cell transformation assays (e.g., hamster embryo cells) evaluate genotoxicity .
- In Vivo Studies : Chronic dietary exposure in rodents monitors tumor incidence (e.g., liver adenomas in mice). Dose-response relationships are critical for risk assessment .
Q. Key Findings from IARC (1982) :
| Derivative | Carcinogenicity (Rodents) | Evidence Strength |
|---|---|---|
| 4,4'-Methylenebis(N,N-dimethyl) | Limited (liver/thyroid tumors) | Group 3 (IARC) |
Q. How to optimize reaction conditions for high-yield imine formation?
Q. What strategies mitigate spectral interference in UV-Vis analysis?
- Baseline Correction : Pre-treat samples with activated charcoal to remove impurities.
- Solvent Selection : Use ethanol or acetonitrile to minimize absorbance overlap.
- Derivatization : Introduce chromophores (e.g., nitro groups) to shift λ away from interfering peaks .
Data Contradiction Analysis
Q. How to address conflicting IR and NMR data for imine tautomerism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
